molecular formula C8H9BrS B599528 5-Bromo-2-methylthioanisole CAS No. 142994-01-2

5-Bromo-2-methylthioanisole

Cat. No. B599528
M. Wt: 217.124
InChI Key: BTJYDFNXIOKYJM-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthioanisole is a chemical compound with the molecular formula C8H9BrS . It has a molecular weight of 217.13 g/mol . The IUPAC name for this compound is 4-bromo-1-methyl-2-methylsulfanylbenzene .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylthioanisole includes a bromine atom (Br), a sulfur atom (S), and a methyl group (CH3) attached to a benzene ring . The InChI representation of the molecule is InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . It has a topological polar surface area of 25.3 Ų . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the molecule are both 215.96083 g/mol .

Scientific Research Applications

  • Synthesis of Novel Compounds : 5-Bromo-2-methylthioanisole is used in the synthesis of new chemical compounds, such as pyridyl–pyrazole-3-one derivatives, which have shown potential in cytotoxicity studies against various tumor cell lines (Q. Huang et al., 2017).

  • Antitumor Activities : Studies on compounds containing elements like bromo and methylthio groups, similar to 5-Bromo-2-methylthioanisole, have demonstrated significant antitumor activities. For example, 2-aminothiazole derivatives were evaluated for their antitumor activities against human lung cancer and glioma cell lines (Hongshuang Li et al., 2016).

  • Pharmacokinetic Properties : Certain compounds structurally related to 5-Bromo-2-methylthioanisole have been studied for their pharmacokinetic properties and bioavailability, particularly in the context of veterinary medicine (M. V. Ohloblina et al., 2022).

  • Biological Studies : Research involving brominated compounds like 5-Bromo-2-methylthioanisole has explored their effects in biological contexts, such as the impact on neural stem cells (L. Schneider & F. d’Adda di Fagagna, 2012).

  • Chemical Education Applications : 5-Bromo-2-methylthioanisole derivatives have also been used in educational settings to teach students about synthesis and characterization of chemical compounds (A. Lu et al., 2021).

properties

IUPAC Name

4-bromo-1-methyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJYDFNXIOKYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674922
Record name 4-Bromo-1-methyl-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylthioanisole

CAS RN

142994-01-2
Record name 4-Bromo-1-methyl-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A cooled solution of sodium nitrite (5.8 g) in concentrated sulphuric acid (50 ml) was added dropwise to a stirred solution of 4-methyl-3-methylsulphenylaniline (12.8 g) in glacial acetic acid at 20° C. The resulting suspension was added to a mixture of copper (I) bromide (12 g), aqueous hydrobromic acid (48-50%) and ice. The mixture was stirred at room temperature for 3 hours then diluted with water and extracted with ethyl acetate. The organic layer was washed with water, aqueous sodium hydroxide (2M), dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness. The residue was triturated with hot cyclohexane and filtered. The filtrate was evaporated to dryness to give 4-bromo-2-methylsulphenyltoluene (8.6 g) as a brown oil, NMR (CDCl3): 2.15(s,3H), 2.2(s,3H), 6.5-7.1 (m,3H).
Quantity
5.8 g
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reactant
Reaction Step One
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12.8 g
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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Quantity
12 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-fluoro-1-methyl-benzene (3 mL, 26.3 mmol) in DMF (15 mL) was added MeSNa (1.84 g, 26.3 mmol). After the addition, the reaction mixture was stirred at 90° C. overnight. TLC (petroleum) showed the reaction was complete. Then the mixture was poured into aq. NaHCO3 (10 mL), extracted with EtOAc (20 mL×2). The combined organic layers were washed with brine (50 mL×3), dried over sodium sulfate and concentrated in vacuum. The residue was purified by a silica gel column chromatography (petroleum) to give 4-Bromo-1-methyl-2-methylsulfanyl-benzene (4 g, 68%) as a yellow liquid.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
R Joseph, E Masson - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
… 5-Bromo-2-methylthioanisole (3d). A mixture of thiol 3c (1.7 g, 8.6 mmol), methyl iodide (7.3 … Prepared similarly to biphenyl 1b, with 5-bromo-2-methylthioanisole 3d (0.50 g, 2.0 mmol) …
Number of citations: 17 pubs.rsc.org

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